

Physicochemical Properties of N2-Phenoxyacetylguanosine: A Technical Guide

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Compound of Interest

Compound Name: N2-Phenoxyacetylguanosine

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Introduction

N2-Phenoxyacetylguanosine is a chemically modified nucleoside analog of guanosine. The introduction of a phenoxyacetyl group at the N2 position of the guanine base alters the molecule's physicochemical properties, influencing its biological activity and potential therapeutic applications. This modification is particularly relevant in the fields of oligonucleotide synthesis and drug discovery, where such analogs are explored for their potential to modulate biological pathways. Notably, some guanosine analogs exhibit immunostimulatory activity through the activation of Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and antiviral effects. A thorough understanding of the physicochemical properties of **N2-Phenoxyacetylguanosine** is therefore crucial for its application in research and development.

This technical guide provides a comprehensive overview of the known physicochemical properties of **N2-Phenoxyacetylguanosine**, detailed experimental methodologies for their determination, and a visualization of its role in a key signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **N2-Phenoxyacetylguanosine** are summarized below. This data is essential for handling, formulation, and interpretation of biological assays.

Table 1: General and Physical Properties of N2-Phenoxyacetylguanosine

Property	Value	Source
Chemical Formula	C ₁₈ H ₁₉ N ₅ O ₇	[1]
Molecular Weight	417.37 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	159-160 °C	

Table 2: Solubility Profile of N2-Phenoxyacetylguanosine

Solvent	Solubility
Dimethyl Sulfoxide (DMSO)	Soluble
Methanol	Slightly soluble

Table 3: Spectroscopic and Ionization Properties of N2-Phenoxyacetylguanosine

Property	Value	Notes
pKa	Data not available in public literature.	The pKa of the parent molecule, guanosine, is approximately 9.2 (for the N1-H proton). Acylation at the N2 position is expected to influence the pKa of the guanine base.
UV-Vis Absorption (λ_{max})	Data not available in public literature.	Guanosine derivatives typically exhibit strong absorbance in the UV range (around 250-280 nm). The phenoxyacetyl group will also contribute to the UV absorption profile.
^1H NMR Spectral Data	Data not available in public literature.	
^{13}C NMR Spectral Data	Data not available in public literature.	

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible determination of physicochemical properties. The following sections describe generalized methodologies applicable to **N2-Phenoxyacetylguanosine** and related nucleoside analogs.

Melting Point Determination

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of finely powdered, dry **N2-Phenoxyacetylguanosine** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Procedure:**

- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated at a rapid rate initially to determine an approximate melting range.
- The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
- The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

Solubility Determination

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of **N2-Phenoxyacetylguanosine** is added to a known volume of the solvent of interest (e.g., DMSO, methanol, water) in a sealed vial.
- Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **N2-Phenoxyacetylguanosine** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations.

pKa Determination

Methodology: UV-Vis Spectrophotometric Titration

- Sample Preparation: A stock solution of **N2-Phenoxyacetylguanosine** is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
- Titration: Aliquots of the stock solution are added to a series of buffers with a range of known pH values.

- **UV-Vis Spectroscopy:** The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 220-350 nm).
- **Data Analysis:** Changes in the absorbance at specific wavelengths as a function of pH are used to determine the pKa. The data is typically fitted to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

UV-Vis Spectroscopy

Methodology: Spectrophotometric Analysis

- **Sample Preparation:** A dilute solution of **N2-Phenoxyacetylguanosine** is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or an appropriate buffer). The concentration should be chosen to yield an absorbance in the linear range of the spectrophotometer (typically 0.1-1.0 AU).
- **Measurement:** The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a blank. The spectrum is scanned over a range of approximately 200-400 nm.
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) and the corresponding molar extinction coefficient (ϵ) are determined from the spectrum.

NMR Spectroscopy

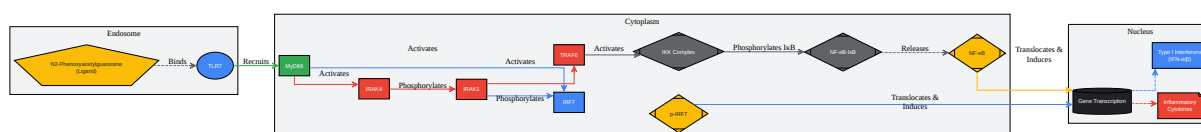
Methodology: ^1H and ^{13}C Nuclear Magnetic Resonance Spectroscopy

- **Sample Preparation:** A sufficient amount of **N2-Phenoxyacetylguanosine** (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The NMR spectra are acquired on a high-field NMR spectrometer. For ^1H NMR, standard parameters are used. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum.

- **Data Analysis:** The chemical shifts (δ) in parts per million (ppm) relative to the reference standard, the integration of the signals (for ^1H NMR), and the coupling patterns are analyzed to elucidate the structure of the molecule.

Biological Context: TLR7 Signaling Pathway

N2-Phenoxyacetylguanosine, as a guanosine analog, has the potential to interact with intracellular signaling pathways that recognize nucleic acid structures. One such key pathway is the Toll-like receptor 7 (TLR7) signaling cascade, which is crucial for the innate immune response to single-stranded viral RNA. The activation of TLR7 leads to the production of type I interferons and other inflammatory cytokines.



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References

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